Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate is a chemical compound with the molecular formula C14H24INO3 and a molecular weight of 381.25 g/mol It is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a decane backbone
Preparation Methods
The synthesis of tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the iodomethyl group: This step involves the iodination of a methyl group attached to the spirocyclic core.
Protection of the carboxylate group: The carboxylate group is protected using a tert-butyl ester, which is introduced through an esterification reaction with tert-butyl alcohol and a suitable acid catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate undergoes various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation reactions: The compound can undergo oxidation at the iodomethyl group to form corresponding aldehydes or carboxylic acids.
Reduction reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications, including:
Organic synthesis: It serves as a versatile intermediate in the synthesis of various spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity . The iodomethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached to the ring system.
Oxazolidine derivatives: These compounds contain an oxazolidine ring but may have different substituents at various positions on the ring.
Iodomethyl derivatives: These compounds have an iodomethyl group attached to different core structures, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of a spirocyclic core, an oxazolidine ring, and an iodomethyl group, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-5-14(9-16)7-11(8-15)18-10-14/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCZGHGGOJPRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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